Hedgehog IN-3

Hedgehog pathway inhibition C3H10T1/2 Cell differentiation

Hedgehog IN-3 (CAS 1128191-09-2; molecular weight 407.78; formula C18H13ClF3N5O) is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, identified as 'Compound 3' in the primary patent literature. The compound is commercially available from multiple research-grade vendors for laboratory use in cancer research applications.

Molecular Formula C18H13ClF3N5O
Molecular Weight 407.8 g/mol
Cat. No. B15542067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog IN-3
Molecular FormulaC18H13ClF3N5O
Molecular Weight407.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H13ClF3N5O/c1-9-11(3-5-15(26-9)18(20,21)22)17(28)27-10-2-4-13(19)12(6-10)14-7-25-16(23)8-24-14/h2-8H,1H3,(H2,23,25)(H,27,28)
InChIKeyYIQZZANVVCLLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hedgehog IN-3 Procurement Guide: Compound Identity, Source, and Baseline Characteristics


Hedgehog IN-3 (CAS 1128191-09-2; molecular weight 407.78; formula C18H13ClF3N5O) is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, identified as 'Compound 3' in the primary patent literature [1]. The compound is commercially available from multiple research-grade vendors for laboratory use in cancer research applications . All publicly available activity data for Hedgehog IN-3 derive exclusively from a single patent source [1]; no peer-reviewed journal articles reporting independent characterization or validation of this compound were identified in the scientific literature as of this analysis.

Why Hedgehog IN-3 Cannot Be Casually Substituted: The Critical Divergence of Hh Pathway Inhibitor Potency and Target Engagement


Substitution among Hedgehog pathway inhibitors without rigorous vetting introduces significant experimental risk, as the class exhibits extreme potency divergence spanning over two orders of magnitude (0.003–5 μM) depending on the molecular target (Smoothened [SMO] versus GLI transcription factors) and the specific chemical scaffold employed [1]. While Hedgehog IN-3 demonstrates a reported IC50 of 0.01 μM (10 nM) in C3H10T1/2 cellular pathway inhibition assays, alternative in-class compounds range from picomolar/nanomolar SMO antagonists (vismodegib, IC50 = 3 nM; sonidegib, IC50 = 2.5 nM human; SANT-1, Kd = 1.2 nM) to micromolar GLI inhibitors (GANT61, IC50 = 5 μM) [1]. Critically, the precise molecular target of Hedgehog IN-3 remains uncharacterized in the available patent literature; the absence of binding data, selectivity profiling, or definitive target identification means that substituting Hedgehog IN-3 with a known SMO antagonist or a downstream GLI inhibitor based solely on nominal pathway classification may yield fundamentally different pharmacological outcomes. The quantitative evidence below establishes the limited but specific performance envelope within which Hedgehog IN-3 may be considered for research procurement.

Hedgehog IN-3 Quantitative Differentiation Evidence: Cellular Pathway Inhibition and Comparative Potency Benchmarks


Hedgehog IN-3 Cellular Pathway Inhibition Potency: C3H10T1/2 Cell Differentiation Assay Data

Hedgehog IN-3 inhibits the Hedgehog signaling pathway in C3H10T1/2 murine mesenchymal stem cells with a reported IC50 value of 0.01 µM (10 nM) following a 72-hour incubation across a concentration range of 0–10 µM [1]. This assay measures functional pathway output rather than direct target binding. For context, this potency positions Hedgehog IN-3 between the clinical SMO antagonists (vismodegib, IC50 = 3 nM; sonidegib, IC50 = 2.5 nM) and the micromolar-range GLI transcription factor inhibitors (GANT61, IC50 = 5 µM) . No direct head-to-head comparison with any comparator was conducted in the source data.

Hedgehog pathway inhibition C3H10T1/2 Cell differentiation IC50

Hedgehog IN-3 Structural Identity and Physicochemical Parameters for Formulation Planning

Hedgehog IN-3 is a phenylcarboxamide derivative with molecular weight 407.78 g/mol and molecular formula C18H13ClF3N5O [1]. The compound exists as a solid at room temperature with commercial purity typically ≥98% . No peer-reviewed stability or solubility studies are available; vendor guidance indicates that information concerning product stability in solution has rarely been reported . General solubility recommendations suggest DMSO as a suitable solvent for stock solution preparation, with typical research-grade compounds of similar molecular weight being soluble at 10 mM in DMSO .

Chemical structure Molecular weight Solubility Physicochemical properties

Hedgehog IN-3 Target Identity Limitation: Critical Distinction from Characterized SMO Antagonists

Hedgehog IN-3 is described in vendor catalogs as a 'hedgehog pathway inhibitor,' with some listings placing it under the 'Hedgehog(Smoothened) ROCK' category . However, the primary patent literature does not contain direct binding data to Smoothened (SMO) protein, selectivity profiling against related GPCRs or kinases, or definitive target identification studies [1]. This contrasts sharply with well-characterized Hh pathway inhibitors such as SANT-1, for which direct SMO receptor binding has been quantified (Kd = 1.2 nM) and mechanism of action established via Shh-LIGHT2 and SmoA1-LIGHT2 cellular assays .

Target identification Selectivity Mechanism of action SMO

Hedgehog IN-3 Defined Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Use Case 1: Hedgehog Pathway Inhibition in C3H10T1/2 Mesenchymal Stem Cell Differentiation Studies

Hedgehog IN-3 is suitable for experiments requiring Hedgehog pathway inhibition in C3H10T1/2 murine mesenchymal stem cells at a working concentration range informed by the reported 0.01 µM IC50 value [1]. The 72-hour incubation protocol established in the source patent provides a validated reference point for designing differentiation assays, osteogenesis studies, or pathway modulation experiments in this specific cellular context. Researchers should titrate concentrations between 1 nM and 1 µM to establish dose-response curves relevant to their specific experimental endpoints.

Use Case 2: Benchmarking Against Established Hh Pathway Inhibitors in Comparative Mechanism Studies

Given the extreme potency range across the Hh inhibitor class (3 nM to 5 µM), Hedgehog IN-3 may serve as a mid-potency comparator compound (IC50 = 10 nM) in studies designed to probe concentration-dependent pathway modulation or to compare the functional effects of inhibitors with differing potency profiles [1]. For example, Hedgehog IN-3 occupies a potency niche between the highly potent clinical SMO antagonists (vismodegib, 3 nM) and the micromolar GLI inhibitors (GANT61, 5 µM), making it potentially useful for establishing potency-response relationships across the pathway inhibition spectrum. However, the absence of target identification data means that observed differences cannot be attributed to specific target engagement differences without additional characterization.

Use Case 3: In Vitro Cancer Research Requiring Mid-Potency Hh Pathway Inhibition

Vendor documentation indicates Hedgehog IN-3 is suitable for cancer research applications involving the Hedgehog signaling pathway [1]. Given the 0.01 µM IC50 in C3H10T1/2 cells, researchers may apply Hedgehog IN-3 in cancer cell line screening to assess Hedgehog pathway dependency, particularly in cell types where highly potent inhibitors (e.g., vismodegib at 3 nM) might produce ceiling effects that obscure intermediate phenotypes. Appropriate negative controls (vehicle only) and positive controls (e.g., SANT-1 at 20 nM or vismodegib at 3–10 nM) should be included to validate pathway-specific effects, given the uncharacterized selectivity profile of Hedgehog IN-3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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